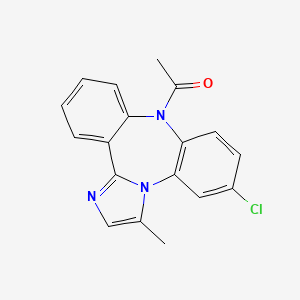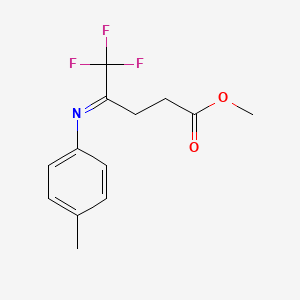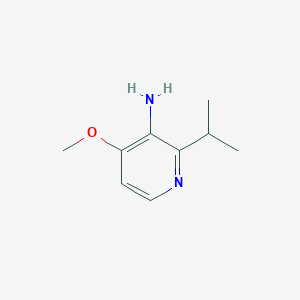
2-Isopropyl-4-methoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-4-methoxypyridin-3-amine is an organic compound with the molecular formula C9H14N2O It is a derivative of pyridine, featuring an isopropyl group at the second position, a methoxy group at the fourth position, and an amine group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-4-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-amino-2-isopropylpyridine with methanol under specific conditions. Another method includes the reaction of 3-chloro-2-isopropylpyridine with methanamine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Isopropyl-4-methoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
2-Isopropyl-4-methoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-4-methoxypyridin-3-amine involves its interaction with specific molecular targets. In the context of KRAS G12C inhibitors, the compound acts by binding to the mutant KRAS protein, thereby inhibiting its activity and preventing cancer cell proliferation . The pathways involved include the inhibition of downstream signaling cascades that are essential for cancer cell survival and growth.
Comparaison Avec Des Composés Similaires
2-Isopropyl-4-methylpyridin-3-amine: This compound is structurally similar but lacks the methoxy group.
4-Amino-3-methoxypyridine: Another related compound with a methoxy group at the third position and an amino group at the fourth position.
Uniqueness: 2-Isopropyl-4-methoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of isopropyl, methoxy, and amine groups makes it a valuable intermediate in the synthesis of targeted therapeutic agents.
Propriétés
Formule moléculaire |
C9H14N2O |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
4-methoxy-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C9H14N2O/c1-6(2)9-8(10)7(12-3)4-5-11-9/h4-6H,10H2,1-3H3 |
Clé InChI |
AMGIGUHOEMAOCW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CC(=C1N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B13926360.png)
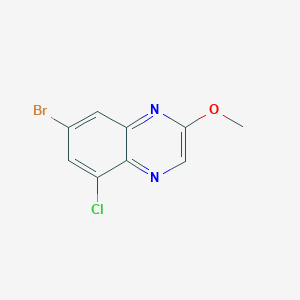
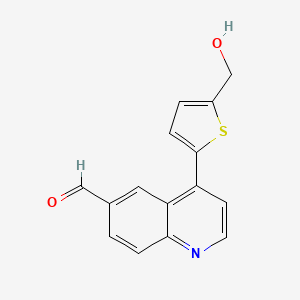


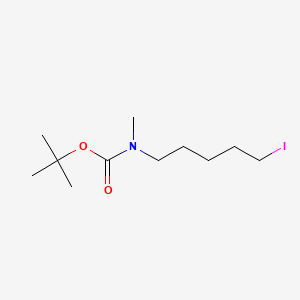
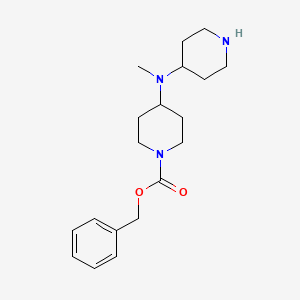
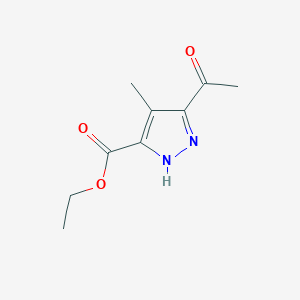
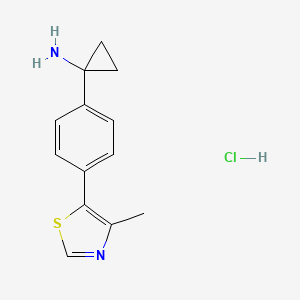
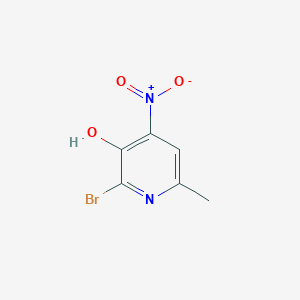
![Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-, Methyl ester](/img/structure/B13926406.png)
